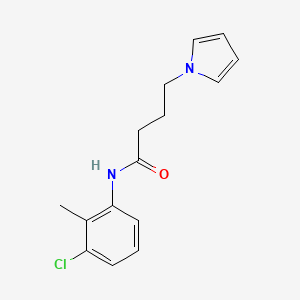
N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as JNJ-5207852, is a small-molecule inhibitor of the transcription factor c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in the regulation of cellular processes such as differentiation, proliferation, and apoptosis. JNK is also involved in the pathogenesis of various diseases, including cancer, inflammation, and neurodegeneration. The development of JNK inhibitors such as JNJ-5207852 has therefore attracted significant attention in the scientific community.
Applications De Recherche Scientifique
Novel Pyridine Derivatives as Potent and Selective CB2 Cannabinoid Receptor Agonists
Research has explored the synthesis of novel pyridine derivatives, including compounds structurally related to N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide, as potent and selective CB2 cannabinoid receptor agonists. These compounds have shown efficacy in vivo for neuropathic pain treatment, indicating their potential therapeutic applications G. Chu et al., 2009.
Synthesis and Antimicrobial Evaluation
Another avenue of research involved the synthesis of derivatives incorporating pyrimidine rings, demonstrating the compound's versatility in creating molecules with antimicrobial properties. This study highlights the compound's role in developing new antimicrobial agents, underscoring its significance in pharmaceutical research A. Farag et al., 2009.
Anticonvulsant Activity
The design and synthesis of hybrid compounds derived from butanamides, including those related to N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide, have been investigated for their anticonvulsant activity. These studies have produced new potential therapeutic agents for epilepsy, showcasing the compound's importance in the development of antiepileptic drugs K. Kamiński et al., 2015.
Electrochemical Synthesis of Hydrogen Peroxide
In materials science, derivatives of the compound have been utilized in the electrocatalytic synthesis of hydrogen peroxide, demonstrating its application in developing sustainable chemical processes. This research points to the compound's potential in green chemistry and environmental sustainability Tim‐Patrick Fellinger et al., 2012.
Tyrosinase and Melanin Inhibitors
The synthesis and biological evaluation of butanamide derivatives for their inhibitory potential against tyrosinase and melanin production have also been explored. This research highlights the compound's applications in dermatology, particularly in developing treatments for conditions like hyperpigmentation H. Raza et al., 2019.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-12-13(16)6-4-7-14(12)17-15(19)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXMXIRAHYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

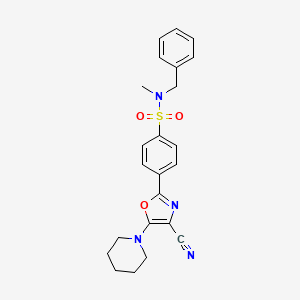
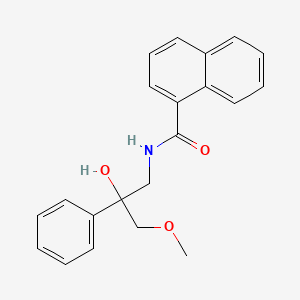
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)
![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)

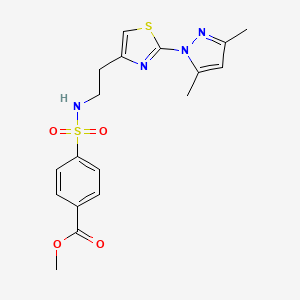

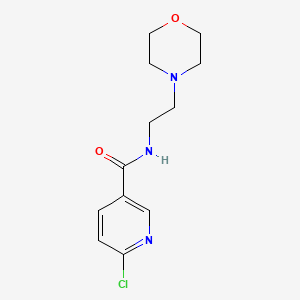
![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)